![molecular formula C15H20N2O7 B14184361 D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine CAS No. 921933-91-7](/img/structure/B14184361.png)
D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine: is a complex organic compound that features both alanyl and serine amino acids linked through a unique propanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine typically involves the following steps:
Protection of Functional Groups: The amino and hydroxyl groups of the serine and alanyl residues are protected using suitable protecting groups.
Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis with high precision and yield. The process includes:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in enzymatic reactions and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of novel biomaterials and pharmaceuticals.
Mechanism of Action
The mechanism of action of D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as serine proteases and kinases.
Pathways: Modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine can be compared with other similar compounds such as:
D-Alanyl-L-serine: Lacks the dihydroxyphenyl group, making it less reactive in oxidation reactions.
L-DOPA (3,4-dihydroxy-L-phenylalanine): Contains a similar dihydroxyphenyl group but differs in its amino acid composition.
D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-D-serine: An enantiomer with different stereochemistry, affecting its biological activity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
921933-91-7 |
|---|---|
Molecular Formula |
C15H20N2O7 |
Molecular Weight |
340.33 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-[3-(3,4-dihydroxyphenyl)propanoyloxy]propanoic acid |
InChI |
InChI=1S/C15H20N2O7/c1-8(16)14(21)17-10(15(22)23)7-24-13(20)5-3-9-2-4-11(18)12(19)6-9/h2,4,6,8,10,18-19H,3,5,7,16H2,1H3,(H,17,21)(H,22,23)/t8-,10+/m1/s1 |
InChI Key |
BJEDNMKFIXYMHC-SCZZXKLOSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](COC(=O)CCC1=CC(=C(C=C1)O)O)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(COC(=O)CCC1=CC(=C(C=C1)O)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


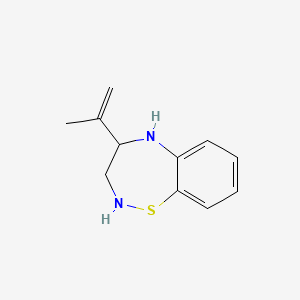
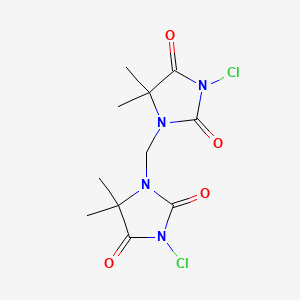


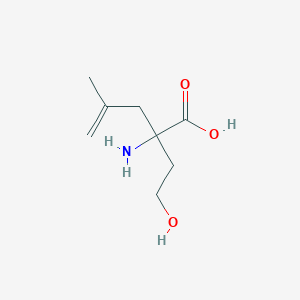
![N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B14184310.png)
![3,3,4,5,6-Pentafluoro-2-pentyl-7-propyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14184314.png)
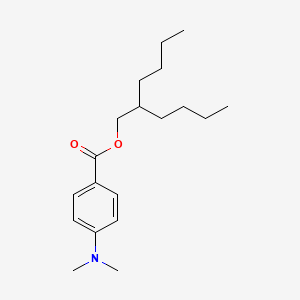
![2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14184327.png)
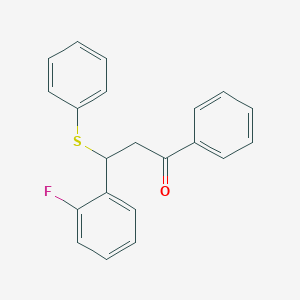
![2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate](/img/structure/B14184338.png)
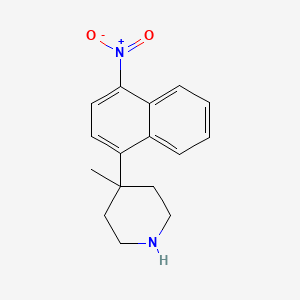
![N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B14184345.png)

